molecular formula C23H19ClN2O3 B4933271 2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B4933271
M. Wt: 406.9 g/mol
InChI Key: ZQFROZPSGLCLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone class of compounds. It has been the subject of scientific research due to its potential applications in drug development, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, the compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a key process in the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific pathways and study their effects on cancer cells. However, one of the limitations of using the compound is its potential toxicity, which can make it difficult to use in vivo studies.

Future Directions

There are a number of future directions for the study of 2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone. One area of research is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of research is the study of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the potential use of the compound in combination with other drugs or therapies to enhance its anti-tumor effects.

Synthesis Methods

The synthesis of 2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves the reaction of 4-chlorophenethylamine with 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with 2-aminobenzophenone in the presence of ammonium acetate to yield the final product.

Scientific Research Applications

2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been the subject of scientific research due to its potential applications in drug development, particularly in the treatment of cancer. Studies have shown that the compound has anti-tumor properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-15(29-19-11-7-16(24)8-12-19)22-25-21-6-4-3-5-20(21)23(27)26(22)17-9-13-18(28-2)14-10-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFROZPSGLCLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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